Tetraaminopaladio(II) tetracloropaladato(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

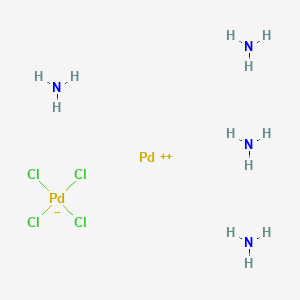

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) is a coordination complex of palladium with the formula PdCl4 (NH3)2. It is a yellow solid, which is soluble in polar solvents. The complex is used as a catalyst in organic synthesis, and is useful for a variety of reactions, including hydrogenation, hydroformylation, and carbonylation.

Aplicaciones Científicas De Investigación

Catalizador en Síntesis Orgánica

Tetraaminopaladio(II) tetracloropaladato(II) puede actuar como catalizador en varias reacciones de síntesis orgánica . Es adecuado para varios tipos de reacciones de acoplamiento, incluidas la acoplamiento cruzado de Buchwald-Hartwig, la reacción de Heck, el acoplamiento de Hiyama, el acoplamiento de Negishi, el acoplamiento de Sonogashira, el acoplamiento de Stille y el acoplamiento de Suzuki-Miyaura .

Síntesis de Nanopartículas de Paladio

Este compuesto puede servir como precursor para la síntesis de nanopartículas de paladio . Las nanopartículas de paladio tienen numerosas aplicaciones en catálisis, electrónica y medicina.

Actividades Bactericidas

Algunos estudios sugieren que los complejos de paladio, potencialmente incluido el Tetraaminopaladio(II) tetracloropaladato(II), pueden exhibir actividades bactericidas . Sin embargo, se necesita más investigación en esta área para confirmar estos hallazgos y comprender los mecanismos involucrados.

Actividades Anticancerígenas

Se están investigando los complejos de paladio por sus posibles actividades anticancerígenas . Si bien este es un campo de investigación prometedor, es importante tener en cuenta que el uso de Tetraaminopaladio(II) tetracloropaladato(II) en el tratamiento del cáncer requeriría ensayos clínicos extensos para garantizar la seguridad y la eficacia.

Ciencia de Materiales

En el campo de la ciencia de los materiales, Tetraaminopaladio(II) tetracloropaladato(II) podría utilizarse en la preparación de ciertos tipos de materiales, dadas sus propiedades químicas únicas .

Química Analítica

En química analítica, este compuesto podría utilizarse como reactivo o como patrón de referencia, dada su composición y propiedades bien definidas .

Mecanismo De Acción

Target of Action

Tetraamminepalladium(II) tetrachloropalladate(II) is a complex compound that primarily targets various biochemical reactions as a catalyst . It is particularly effective in facilitating a range of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .

Mode of Action

The compound interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reactions, enabling them to proceed more rapidly . This is achieved without the compound itself being consumed in the reaction, allowing it to continue catalyzing multiple reactions .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways, particularly those involving coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and polymers . By facilitating these reactions, the compound indirectly influences the downstream effects of these pathways, such as the production of new compounds .

Pharmacokinetics

Like other palladium compounds, it is expected to have low bioavailability due to its poor absorption and rapid excretion .

Result of Action

The primary result of the compound’s action is the facilitation of various chemical reactions, leading to the efficient production of complex organic compounds . This includes the synthesis of pharmaceuticals and polymers, contributing to advancements in medicine and materials science .

Action Environment

The efficacy and stability of Tetraamminepalladium(II) tetrachloropalladate(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by temperature, pH, and the presence of other substances . Proper storage and handling are essential to maintain its stability and effectiveness .

Propiedades

IUPAC Name |

azane;palladium(2+);tetrachloropalladium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHJAFUUQUXRW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pd2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13820-44-5 |

Source

|

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.